Cyclo(His-Phe)

Beschreibung

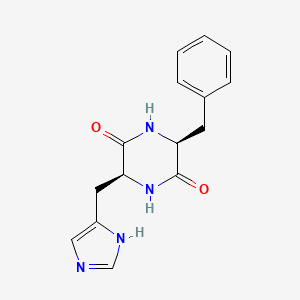

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H16N4O2 |

|---|---|

Molekulargewicht |

284.31 g/mol |

IUPAC-Name |

(3S,6S)-3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione |

InChI |

InChI=1S/C15H16N4O2/c20-14-12(6-10-4-2-1-3-5-10)18-15(21)13(19-14)7-11-8-16-9-17-11/h1-5,8-9,12-13H,6-7H2,(H,16,17)(H,18,21)(H,19,20)/t12-,13-/m0/s1 |

InChI-Schlüssel |

HLXXMJDWTBXTOR-STQMWFEESA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CN=CN3 |

Kanonische SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Biological Genesis of Cyclo(His-Phe): A Technical Guide for Scientific Professionals

An In-depth Exploration of the Microbial and Non-Enzymatic Origins, Biosynthetic Pathways, and Biological Significance of a Prominent Cyclic Dipeptide.

Cyclo(L-Histidyl-L-Phenylalanine), abbreviated as Cyclo(His-Phe) or CHP, is a cyclic dipeptide (CDP) belonging to the 2,5-diketopiperazine (DKP) class of molecules. These structurally constrained cyclic peptides are prevalent in nature and are garnering significant interest within the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the biological origins of Cyclo(His-Phe), detailing its formation through both enzymatic and non-enzymatic routes. It further presents quantitative data on its biological activities, outlines detailed experimental protocols for its study, and visualizes the key biosynthetic and signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.

Biological Sources of Cyclo(His-Phe)

The presence of Cyclo(His-Phe) and other CDPs in biological systems is attributed to two primary origins: enzymatic biosynthesis by microorganisms and non-enzymatic formation, particularly in processed foods and beverages.

Microbial Biosynthesis

Microorganisms, including bacteria and fungi, are prolific producers of a vast array of secondary metabolites, among which cyclic dipeptides are a significant class.[1][2] These compounds are often synthesized as part of complex metabolic pathways and can play roles in intercellular communication and chemical defense. While specific studies detailing the microbial production of Cyclo(His-Phe) are not abundant, the enzymatic machinery for CDP synthesis is well-established in many microbial genera. For instance, the related cyclic dipeptide, cis-cyclo-(His,Leu), has been isolated from the terrestrial bacterium Bacillus subtilis B38.[3][4] Furthermore, enzymes from Streptomyces albulus have been shown to modify Cyclo(His-Phe), indicating its potential as a substrate and likely product in such organisms.[5][6][7][8]

Non-Enzymatic Formation in Foodstuffs

Cyclic dipeptides, including likely Cyclo(His-Phe), can be formed non-enzymatically through the thermal degradation of proteins and peptides during food processing.[1] The high temperatures employed in roasting, baking, and stewing can lead to the cyclization of dipeptides at the N-terminus of proteins or from the breakdown of larger peptides. This process is a recognized source of various CDPs in products like roasted coffee, beer, and cooked meats.[1][9] For example, the related compound Cyclo(His-Pro) has been detected in a variety of common food items.[10][11]

Enzymatic Biosynthesis Pathways

The microbial synthesis of cyclic dipeptides is primarily mediated by two distinct enzymatic systems: Non-ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs).

Non-ribosomal Peptide Synthetases (NRPSs)

NRPSs are large, multi-domain enzymatic complexes that function as molecular assembly lines for the synthesis of peptides without the involvement of ribosomes.[12][13] The synthesis of a dipeptide like Cyclo(His-Phe) by an NRPS would typically involve the following steps:

-

Adenylation (A) Domain: Selects and activates L-histidine and L-phenylalanine as aminoacyl-adenylates.

-

Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): The activated amino acids are covalently tethered to the T domains via a thioester linkage.

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the two tethered amino acids.

-

Thioesterase (TE) Domain: The final domain in the NRPS complex, which catalyzes the intramolecular cyclization of the dipeptide and its release from the enzyme, forming the stable 2,5-diketopiperazine ring of Cyclo(His-Phe).

The biosynthesis of the related Cyclo(Phe-Pro) in Streptomyces sp. US24 is believed to occur via an NRPS-dependent pathway.[14]

Cyclodipeptide Synthases (CDPSs)

CDPSs represent a more recently discovered family of enzymes that synthesize cyclic dipeptides directly from two aminoacyl-tRNAs.[4][12] This mechanism is independent of the large NRPS machinery. The CDPS enzyme facilitates the formation of two peptide bonds in a sequential manner, leading to the cyclization and release of the dipeptide. The precise catalytic mechanism of CDPSs is still an active area of research.[4]

Quantitative Analysis of Biological Activity

While quantitative data specifically for Cyclo(His-Phe) is limited in the public domain, studies on its derivatives and closely related histidine-containing cyclic dipeptides provide insights into its potential biological activities.

| Compound | Biological Activity | System | Measurement (Concentration) | Reference(s) |

| Cyclo(His-Phe) | Inhibition of bacterial and fungal growth; induction of cell death via effects on intracellular ion channels. | HeLa, WHCO3, MCF-7 carcinoma cells | Not specified | [9][15] |

| Cyclo(ΔHis-ΔPhe) | Inhibition of cell division. | Sea urchin embryos (first cleavage) | MIC: 0.78 µmol/ml | [16] |

| Cyclo(His-Ala) | Inhibition of cancer cell growth. | HT-29, MCF-7, HeLa carcinoma cells | 100 µM | [2] |

| Cyclo(His-Ala) | Inhibition of thrombin (rate of fibrin (B1330869) formation). | In vitro | 63.3% reduction | [2] |

| Cyclo(His-Gly) | Inhibition of thrombin-induced platelet aggregation. | In vitro | IC50: 0.0662 mM | [2] |

| Cyclo(Phe-Pro) | Inhibition of cancer cell growth. | HT-29 colon cancer cells | IC50: 4.04 ± 1.15 mM | [6] |

| Cyclo(Phe-Pro) | Inhibition of cancer cell growth. | HeLa cervical cancer cells | IC50: 2.92 ± 1.55 mM | [6] |

| Cyclo(Phe-Pro) | Inhibition of cancer cell growth. | MCF-7 breast cancer cells | IC50: 6.53 ± 1.26 mM | [6] |

| Cyclo(l-leu-l-pro) | Antimicrobial activity against Candida albicans. | In vitro | MIC: 50 µg/mL | [8] |

| Cyclo(l-leu-l-pro) | Antimicrobial activity against Salmonella enterica. | In vitro | MIC: 11 µg/mL | [8] |

Note: The data presented for compounds other than Cyclo(His-Phe) are for comparative purposes and to suggest potential areas of biological activity for Cyclo(His-Phe).

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for the extraction, purification, quantification, and biological assessment of Cyclo(His-Phe).

Extraction and Purification from Microbial Culture

This protocol provides a general framework for the isolation of Cyclo(His-Phe) from a liquid bacterial or fungal culture.[1][17]

-

Culture and Harvest: Cultivate the microbial strain in a suitable liquid medium until the stationary phase is reached. Separate the biomass from the culture broth by centrifugation. The supernatant is the primary source of secreted Cyclo(His-Phe).

-

Liquid-Liquid Extraction: Transfer the cell-free supernatant to a separatory funnel. Add an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297). Shake vigorously for 2-3 minutes, venting periodically. Allow the layers to separate and collect the organic phase. Repeat the extraction two more times to maximize recovery.

-

Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the extract to dryness using a rotary evaporator.

-

Chromatographic Purification:

-

Silica (B1680970) Gel Chromatography (Optional): For crude extracts, an initial purification step using silica gel column chromatography can be employed. Elute with a gradient of increasing polarity (e.g., hexane-ethyl acetate or dichloromethane-methanol).

-

High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by reversed-phase HPLC (RP-HPLC) on a C18 column. Use a gradient of water and acetonitrile (B52724) (both often containing 0.1% trifluoroacetic acid or formic acid) as the mobile phase. Monitor the elution profile with a UV detector (e.g., at 214 nm and 254 nm) and collect the fractions corresponding to the Cyclo(His-Phe) peak.

-

-

Purity and Identity Confirmation: The purity of the isolated compound should be assessed by analytical HPLC. The identity should be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantification by HPLC-MS/MS

This protocol outlines the quantitative analysis of Cyclo(His-Phe) in a biological matrix.[1]

-

Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole). A C18 analytical column is typically used.

-

Sample Preparation: Prepare a calibration curve using a certified standard of Cyclo(His-Phe). Extract Cyclo(His-Phe) from the sample matrix using the protocol above or a suitable solid-phase extraction (SPE) method. Reconstitute the dried extract in the initial mobile phase.

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the specific precursor ion (the protonated molecular ion [M+H]⁺ of Cyclo(His-Phe)) and one or two stable product ions for quantification and confirmation.

-

-

Data Analysis: Quantify the amount of Cyclo(His-Phe) in the sample by comparing its peak area to the calibration curve.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic or anti-proliferative effects of a compound.[6]

-

Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Cyclo(His-Phe). Include an untreated control and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Biological Activities and Signaling Pathways

The biological activities of Cyclo(His-Phe) are still under active investigation. Preliminary studies suggest that it possesses antimicrobial and anticancer properties.[9][15] A key proposed mechanism of action is the modulation of intracellular ion channels, which can lead to apoptosis in cancer cells.[9][15]

While the specific signaling pathways modulated by Cyclo(His-Phe) have not been fully elucidated, research on the closely related Cyclo(His-Pro) provides a valuable framework for future studies. Cyclo(His-Pro) has been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[3] It activates the Nrf2/heme oxygenase-1 antioxidant response element pathway, which in turn suppresses the pro-inflammatory NF-κB signaling cascade.[3][18]

Conclusion and Future Directions

Cyclo(His-Phe) is a naturally occurring cyclic dipeptide with origins in both microbial biosynthesis and non-enzymatic formation in food. While its full biological potential is still being uncovered, preliminary evidence suggests it may possess valuable therapeutic properties, including antimicrobial and anticancer activities. The primary challenges in the field are the limited availability of specific quantitative data for Cyclo(His-Phe) and a detailed understanding of its molecular mechanisms and signaling pathways. Future research should focus on:

-

Screening a wider range of microorganisms for the production of Cyclo(His-Phe) and identifying the corresponding biosynthetic gene clusters.

-

Conducting comprehensive quantitative studies to determine the IC50 and MIC values of pure Cyclo(His-Phe) against a broad panel of cancer cell lines and microbial pathogens.

-

Elucidating the specific intracellular targets and signaling pathways modulated by Cyclo(His-Phe), particularly its effects on ion channels and its potential interplay with inflammatory and oxidative stress pathways.

By addressing these research gaps, the scientific community can better harness the therapeutic potential of this intriguing natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Various mechanisms in cyclopeptide production from precursors synthesized independently of non-ribosomal peptide synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Food contains the bioactive peptide, cyclo(His-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Enzymatic synthesis of dehydro cyclo(His-Phe)s, analogs of the potent cell cycle inhibitor, dehydrophenylahistin, and their inhibitory activities toward cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Natural Sources of Cyclo(His-Phe) in Food and Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(His-Phe), a cyclic dipeptide, has garnered increasing interest within the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of Cyclo(His-Phe) in various foodstuffs and organisms. It summarizes available quantitative data, details experimental protocols for its extraction and analysis, and explores the associated signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related fields, facilitating further investigation into the therapeutic potential of this intriguing natural compound.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of cyclic peptides formed from the condensation of two amino acids. They are widely distributed in nature, being found in a variety of fermented foods, plants, and microorganisms. These compounds have attracted significant attention due to their diverse biological activities, including antimicrobial, antitumor, and quorum-sensing modulation. Cyclo(L-histidyl-L-phenylalanine), or Cyclo(His-Phe), is one such CDP that has been identified in several natural sources. Understanding its distribution, the factors influencing its production, and its mechanism of action is crucial for harnessing its potential therapeutic applications.

Natural Occurrence of Cyclo(His-Phe)

Cyclo(His-Phe) is a secondary metabolite produced by a range of organisms and is also found in various processed foods. Its presence is often attributed to microbial fermentation or heat-induced reactions during food processing.

Fermented Foods

Fermented foods are a significant source of various bioactive compounds, including cyclic dipeptides. The microbial activity during fermentation can lead to the breakdown of proteins and the subsequent formation of CDPs. While extensive quantitative data for Cyclo(His-Phe) is still emerging, its presence has been confirmed in some fermented products.

-

Fermented Olives: A study utilizing High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MSn) identified Cyclo(His-Phe) as one of the diketopiperazines present in commercial Greek processed olives. This finding suggests that the fermentation process of olives contributes to the formation of this compound.[1]

Other Food Sources

The formation of cyclic dipeptides can also occur during the processing of other food products, particularly those rich in proteins and subjected to heat treatment.

-

Cocoa: Research on roasted cocoa nibs has identified a variety of diketopiperazines. While this particular study did not specifically quantify Cyclo(His-Phe), the presence of numerous other cyclic dipeptides suggests that cocoa and its products are a potential source.[2]

-

Beer: The complex biochemical processes during brewing and fermentation can lead to the formation of various nitrogen-containing compounds. Although specific quantification of Cyclo(His-Phe) in beer is not widely reported, the presence of its constituent amino acids, histidine and phenylalanine, makes its formation plausible.

Microbial Sources

A diverse array of microorganisms are known to produce cyclic dipeptides as part of their secondary metabolism. These compounds can play roles in microbial communication and interaction with their environment.

-

Bacteria: Various bacterial species, including those from the genera Bacillus and Vibrio, are known producers of cyclic dipeptides. For instance, Bacillus subtilis has been shown to produce a range of cyclic dipeptides.[3] While the direct production of Cyclo(His-Phe) by a specific bacterial strain is not extensively documented in the retrieved literature, the biosynthetic machinery for CDP formation is widespread in the bacterial kingdom.

-

Marine Sponges and Associated Bacteria: Marine environments are a rich source of novel bioactive compounds. Marine sponges, in particular, and their symbiotic bacteria are known to produce a variety of cyclic peptides.[4][5][6][7][8] This suggests that marine organisms could be a promising, yet underexplored, source of Cyclo(His-Phe).

Quantitative Data

One of the major challenges in the study of Cyclo(His-Phe) is the limited availability of specific quantitative data in different natural sources. The table below summarizes the available information, highlighting the need for further quantitative studies.

| Food/Organism Source | Concentration | Analytical Method | Reference |

| Greek Processed Olives | Identified, not quantified | LC-MS/MS | [1] |

Experimental Protocols

The accurate identification and quantification of Cyclo(His-Phe) in complex matrices like food and biological samples require robust analytical methods. The following sections provide an overview of the key experimental protocols involved.

Extraction

The initial step in the analysis of Cyclo(His-Phe) is its extraction from the sample matrix. The choice of extraction method depends on the nature of the sample and the subsequent analytical technique.

This method is suitable for the extraction of cyclic dipeptides from liquid samples such as microbial culture broths.

Protocol for Extraction from Bacterial Culture:

-

Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes to pellet the cells.[9]

-

Supernatant Collection: Carefully decant and collect the cell-free supernatant.[9]

-

Solvent Partitioning: Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate (B1210297).[9]

-

Extraction: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate.[9]

-

Collection of Organic Phase: Collect the upper organic (ethyl acetate) layer, which contains the Cyclo(His-Phe).[9]

-

Repeat Extraction: Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate to maximize recovery.[9]

-

Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.[9]

SPE is a versatile technique for sample cleanup and concentration, particularly for complex matrices like food and biological fluids.

General Protocol for SPE:

-

Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with methanol (B129727) followed by water.[10][11]

-

Sample Loading: Load the pre-treated sample extract onto the SPE cartridge.[10][11]

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.[10]

-

Elution: Elute the Cyclo(His-Phe) from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).[10]

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.[10]

Purification and Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common technique for the purification and quantification of cyclic dipeptides.

General HPLC Conditions for Cyclo(His-Phe) Analysis (based on analysis of diketopiperazines in olives): [1]

-

Column: Kromasil C18 column (2.1 mm × 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% aqueous solution of acetic acid

-

Mobile Phase B: Acetonitrile with 0.1% acetic acid

-

Gradient: Linearly increase solvent B from 10% to 60% over 7 minutes.

-

Flow Rate: 250 µL/min

-

Detection: Diode Array Detector (DAD) or Mass Spectrometry (MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of Cyclo(His-Phe) in complex samples.

General LC-MS/MS Protocol:

-

Chromatographic Separation: Utilize an HPLC system with a C18 column to separate Cyclo(His-Phe) from other components in the extract.

-

Ionization: Employ an electrospray ionization (ESI) source in positive ion mode to generate protonated molecular ions [M+H]⁺ of Cyclo(His-Phe).

-

Mass Analysis: Use a tandem mass spectrometer (e.g., triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.

-

Precursor Ion: Select the m/z of the protonated Cyclo(His-Phe) molecule.

-

Product Ions: Monitor specific fragment ions generated from the precursor ion for confirmation and quantification.

-

-

Quantification: Generate a calibration curve using a certified standard of Cyclo(His-Phe) to determine its concentration in the sample.

Signaling Pathways and Biological Activities

While the specific signaling pathways modulated by Cyclo(His-Phe) are not yet fully elucidated, studies on its biological activities and the mechanisms of related cyclic dipeptides provide valuable insights.

Apoptosis in Cancer Cells

Cyclo(Phe-Pro), a closely related cyclic dipeptide, has been shown to induce apoptosis in human colon cancer cells (HT-29). The observed morphological changes, such as chromatin condensation, are indicative of caspase-dependent programmed cell death.[10] Although the precise molecular targets were not identified, this suggests that Cyclo(His-Phe) may also possess anticancer properties by modulating apoptotic pathways.

Ion Channel Modulation

Preliminary studies have indicated that Cyclo(His-Phe) can affect ion channel activity, causing a reduction in heart rate and coronary flow rate in isolated rat hearts. These effects are suggested to be mediated by the blocking of sodium and calcium ion channels and the opening of inward rectifying potassium ion channels. [12]This suggests a potential role for Cyclo(His-Phe) in cardiovascular regulation.

Experimental Workflow for Ion Channel Activity Assay

Conclusion and Future Directions

Cyclo(His-Phe) is a naturally occurring cyclic dipeptide with potential biological activities that warrant further investigation. While its presence has been confirmed in some fermented foods and microbial sources, there is a clear need for more extensive quantitative studies to establish its concentration in a wider range of foods and organisms. The development and validation of standardized analytical methods are crucial for accurate quantification and will facilitate a better understanding of dietary exposure and physiological relevance.

Furthermore, the elucidation of the specific signaling pathways modulated by Cyclo(His-Phe) is a key area for future research. While studies on related compounds provide valuable hypotheses, direct investigation into the molecular targets and mechanisms of action of Cyclo(His-Phe) is necessary to unlock its full therapeutic potential. The preliminary findings on its effects on apoptosis and ion channel activity suggest promising avenues for its application in cancer and cardiovascular research. Continued exploration of this and other naturally occurring cyclic dipeptides will undoubtedly contribute to the discovery of novel lead compounds for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Marine Peptides and Their Anti-Infective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of an HPLC-DAD method for the determination of plant phenolics [ouci.dntb.gov.ua]

- 7. Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Marine natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00067F [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Microbial Anvil: Forging Cyclo(His-Phe) Through Two Masterful Biosynthetic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Executive Summary

Cyclo(His-Phe), a heterocyclic diketopiperazine, belongs to a class of microbial secondary metabolites that have garnered significant interest for their diverse biological activities. Understanding the intricate biosynthetic machinery that microorganisms employ to construct this cyclic dipeptide is paramount for its targeted production, derivatization, and therapeutic application. This technical guide provides a comprehensive exploration of the two primary enzymatic routes for Cyclo(His-Phe) biosynthesis in microorganisms: the mega-enzyme assembly lines of Non-ribosomal Peptide Synthetases (NRPSs) and the more recently elucidated, tRNA-dependent Cyclodipeptide Synthases (CDPSs). This document details the molecular logic of these pathways, presents available quantitative data, outlines key experimental protocols for their study, and provides visual representations of the core biological and experimental processes. While specific quantitative data for Cyclo(His-Phe) remains an active area of research, this guide consolidates current knowledge on closely related cyclodipeptides to provide a robust framework for researchers.

Core Biosynthetic Pathways of Cyclo(His-Phe)

Microorganisms have evolved two distinct and elegant strategies for the synthesis of cyclodipeptides like Cyclo(His-Phe). These pathways offer different mechanisms for the selection, activation, and condensation of the precursor amino acids, L-histidine and L-phenylalanine.

Non-ribosomal Peptide Synthetases (NRPSs)

NRPSs are large, modular, multi-domain enzymes that function as sophisticated molecular assembly lines to produce a vast array of peptide-based natural products, independent of the ribosomal machinery.[1] The biosynthesis of a dipeptide like Cyclo(His-Phe) via an NRPS would typically involve a dimodular synthetase.

The canonical NRPS synthesis of Cyclo(His-Phe) follows a well-defined sequence of events:

-

Amino Acid Activation: The adenylation (A) domain of the first module specifically recognizes and activates L-histidine by hydrolyzing ATP to form a histidyl-adenylate intermediate. Concurrently, the A-domain of the second module activates L-phenylalanine to form a phenylalanyl-adenylate.

-

Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arm of the cognate thiolation (T) or peptidyl carrier protein (PCP) domain, forming a covalent thioester linkage.

-

Peptide Bond Formation: The condensation (C) domain catalyzes the formation of the peptide bond. The histidyl moiety from the first module is transferred to the amino group of the phenylalanine tethered to the second module, forming a dipeptidyl-S-PCP intermediate.

-

Cyclization and Release: The final step is catalyzed by the thioesterase (TE) domain located at the C-terminus of the second module. The TE domain acts as a cyclase, catalyzing the intramolecular nucleophilic attack of the N-terminal amino group of histidine on the C-terminal thioester, leading to the formation of the diketopiperazine ring and the release of Cyclo(His-Phe) from the enzyme.[2]

In some instances, Cyclo(His-Phe) can also be formed as a shunt or derailment product from larger NRPSs that are programmed to synthesize longer peptides.[3]

Cyclodipeptide Synthases (CDPSs)

A more recently discovered and mechanistically distinct pathway for cyclodipeptide synthesis involves the action of Cyclodipeptide Synthases (CDPSs). These enzymes represent a fascinating link between primary and secondary metabolism by utilizing aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, as their substrates.[4][5]

The CDPS-mediated synthesis of Cyclo(His-Phe) proceeds through a ping-pong mechanism:

-

First Aminoacyl-tRNA Binding and Acyl-Enzyme Intermediate Formation: The CDPS binds the first substrate, His-tRNA^His^. The histidyl moiety is transferred from the tRNA to a conserved serine residue in the active site of the CDPS, forming a covalent acyl-enzyme intermediate and releasing the uncharged tRNA.

-

Second Aminoacyl-tRNA Binding and Dipeptide Formation: The second substrate, Phe-tRNA^Phe^, then binds to the enzyme. The amino group of the phenylalanine attacks the ester linkage of the histidyl-enzyme intermediate, forming a dipeptidyl-enzyme intermediate.

-

Intramolecular Cyclization and Product Release: The dipeptidyl intermediate undergoes a spontaneous or enzyme-assisted intramolecular cyclization, where the N-terminal amino group of the histidine attacks the C-terminal ester linkage to the enzyme. This releases the cyclic dipeptide, Cyclo(His-Phe), and regenerates the free enzyme for another catalytic cycle.[5][6]

Quantitative Data on Cyclodipeptide Production

While specific production titers and enzyme kinetic data for Cyclo(His-Phe) are not extensively reported in the literature, data from closely related cyclodipeptides, such as Cyclo(Phe-Pro), provide valuable benchmarks for researchers. The following tables summarize available quantitative information.

Table 1: Production of Cyclo(Phe-Pro) in Various Bacterial Strains

| Bacterial Strain | Culture Conditions | Production Titer | Reference |

| Burkholderia seminalis R456 | Not specified | Increased in dct and fur knockout mutants | [7] |

| Streptomyces sp. US24 | Not specified | Detected, but not quantified | [3][8] |

| Lactobacillus species | Not specified | Varies by species and conditions | [3] |

| Pseudomonas species | Not specified | Varies by species and conditions | [3] |

Note: The data presented above is for Cyclo(Phe-Pro) and serves as an illustrative example. Production of Cyclo(His-Phe) will be dependent on the specific microbial host and fermentation conditions.

Table 2: Illustrative Enzyme Kinetic Parameters for Cyclodipeptide Synthases

| Enzyme | Substrates | K_m | k_cat | k_cat/K_m | Reference |

| AlbC (a CDPS) | Phe-tRNA^Phe^, Leu-tRNA^Leu^ | Not specified | Not specified | Not specified | [5] |

| Generic Enzyme | Substrate A | Low | High | High (High Efficiency) | [9] |

| Generic Enzyme | Substrate B | High | High | Lower (Lower Efficiency) | [9] |

Note: This table illustrates the concepts of enzyme kinetics. Specific kinetic parameters for a Cyclo(His-Phe) synthase would need to be determined experimentally.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of Cyclo(His-Phe) biosynthesis. These protocols are based on established methods for related cyclodipeptides and can be adapted for Cyclo(His-Phe) research.

Heterologous Expression and Purification of a Cyclo(His-Phe) Synthase (NRPS or CDPS)

This protocol describes the expression of a His-tagged Cyclo(His-Phe) synthase in E. coli and its subsequent purification.

Materials:

-

Expression vector (e.g., pET-28a(+)) containing the gene for the Cyclo(His-Phe) synthase with a C-terminal 6xHis-tag.

-

E. coli BL21(DE3) competent cells.

-

LB medium and LB agar (B569324) plates with appropriate antibiotic (e.g., kanamycin).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (50 mM HEPES pH 7.0, 250 mM NaCl, 20 mM imidazole, 5% glycerol).

-

Wash buffer (50 mM HEPES pH 7.0, 250 mM NaCl, 40 mM imidazole, 5% glycerol).

-

Elution buffer (50 mM HEPES pH 7.0, 250 mM NaCl, 500 mM imidazole, 5% glycerol).

-

Ni-NTA affinity chromatography column.

-

SDS-PAGE reagents.

Protocol:

-

Transformation: Transform the expression vector into E. coli BL21(DE3) competent cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD

600reaches 0.6-0.8. -

Induction: Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate at the lower temperature for 16-24 hours with shaking.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer per liter of original culture. Lyse the cells by sonication or using a high-pressure cell disruptor.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with 10 column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with 5 column volumes of elution buffer.

-

Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the recombinant protein.

-

Buffer Exchange: If necessary, exchange the buffer of the purified protein using dialysis or a desalting column into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol). Store at -80°C.

In Vitro Enzyme Assay for Cyclo(His-Phe) Synthesis

This protocol outlines a method to determine the in vitro activity of a purified Cyclo(His-Phe) synthase.

Materials:

-

Purified Cyclo(His-Phe) synthase (NRPS or CDPS).

-

L-Histidine and L-Phenylalanine.

-

ATP and MgCl

2(for NRPS assays). -

Aminoacyl-tRNA synthetases for His and Phe, and tRNA transcripts (for CDPS assays).

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl

2, 2 mM DTT). -

Quenching solution (e.g., 10% trifluoroacetic acid or an equal volume of ethyl acetate).

-

Cyclo(His-Phe) standard.

-

HPLC-MS system.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture.

-

For NRPS: 50 µL reaction containing 1-5 µM purified NRPS, 1 mM L-Histidine, 1 mM L-Phenylalanine, 2 mM ATP, and 1x reaction buffer.

-

For CDPS: 50 µL reaction containing 1-5 µM purified CDPS, 1 mM L-Histidine, 1 mM L-Phenylalanine, 2 mM ATP, 10 µM cognate tRNAs, and catalytic amounts of His- and Phe-tRNA synthetases in 1x reaction buffer.

-

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-4 hours).

-

Quenching: Stop the reaction by adding 50 µL of quenching solution.

-

Extraction: If using an organic solvent for quenching, vortex the mixture and centrifuge to separate the phases. Collect the organic layer containing the Cyclo(His-Phe).

-

Analysis: Analyze the reaction product by HPLC-MS. Compare the retention time and mass spectrum with an authentic Cyclo(His-Phe) standard for product identification and quantification.

-

Kinetic Analysis: To determine kinetic parameters (K

mand kcat), vary the concentration of one substrate while keeping the others saturated and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation.[9]

Gene Knockout of a Cyclo(His-Phe) Biosynthetic Gene

This protocol provides a general workflow for deleting a gene involved in Cyclo(His-Phe) biosynthesis in a microbial host like Streptomyces.

Materials:

-

Bacterial strain producing Cyclo(His-Phe).

-

Plasmids for homologous recombination-based gene knockout (e.g., pSET152-derived suicide vector for Streptomyces).[8]

-

Primers for amplifying homologous regions flanking the target gene.

-

Antibiotic resistance cassette.

-

Reagents for PCR, cloning, and bacterial transformation/conjugation.

Protocol:

-

Construct Design: Design a knockout construct containing an antibiotic resistance cassette flanked by ~1-2 kb regions homologous to the upstream and downstream sequences of the target gene.

-

Cloning: Clone the knockout construct into a suitable suicide vector that cannot replicate in the target host.

-

Transformation/Conjugation: Introduce the knockout vector into the Cyclo(His-Phe) producing strain via protoplast transformation or intergeneric conjugation from a donor strain like E. coli.

-

Selection of Mutants: Select for transformants/exconjugants that have integrated the vector into their genome via a single crossover event by plating on a medium containing the appropriate antibiotic.

-

Confirmation of Gene Disruption: Verify the gene disruption by PCR using primers flanking the target gene. The PCR product from the mutant should be larger than that from the wild type due to the insertion of the resistance cassette.

-

Phenotypic Analysis: Grow the wild-type and mutant strains under conditions known to induce Cyclo(His-Phe) production.

-

Metabolite Analysis: Extract the secondary metabolites from the culture supernatants and analyze by HPLC-MS to confirm the absence of Cyclo(His-Phe) production in the knockout mutant compared to the wild type.[3][8]

Mandatory Visualizations

Biosynthesis Pathways

Caption: Biosynthesis of Cyclo(His-Phe) via NRPS and CDPS pathways.

Experimental Workflows

Caption: Key experimental workflows for studying Cyclo(His-Phe) biosynthesis.

Conclusion

The biosynthesis of Cyclo(His-Phe) in microorganisms is a testament to the elegance and efficiency of natural product synthesis. The dual strategies of NRPS and CDPS pathways provide a fascinating insight into the evolution of microbial secondary metabolism. While much has been elucidated about the general mechanisms of these pathways, the specific details of Cyclo(His-Phe) synthesis, including quantitative production data and precise enzyme kinetics, remain a fertile ground for future research. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to delve deeper into the biosynthesis of this intriguing molecule, paving the way for its potential applications in medicine and biotechnology. The continued exploration of these biosynthetic pathways will undoubtedly uncover new enzymatic functionalities and provide novel tools for the synthetic biology-driven production of valuable bioactive compounds.

References

- 1. [PDF] Generality of peptide cyclization catalyzed by isolated thioesterase domains of nonribosomal peptide synthetases. | Semantic Scholar [semanticscholar.org]

- 2. The thioesterase domain from a nonribosomal peptide synthetase as a cyclization catalyst for integrin binding peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Directed evolution of a cyclodipeptide synthase with new activities via label-free mass spectrometric screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structure and Stereochemistry of Cyclo(His-Phe)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(His-Phe), a cyclic dipeptide composed of histidine and phenylalanine, is a naturally occurring molecule that has garnered significant interest in the scientific community. As a member of the 2,5-diketopiperazine (DKP) class of compounds, its rigidified peptide backbone makes it a compelling scaffold for drug design and a subject of fundamental biochemical research. This technical guide provides a comprehensive overview of the structure, stereochemistry, and relevant experimental methodologies for Cyclo(His-Phe), tailored for researchers and professionals in drug development.

Molecular Structure and Stereochemistry

Cyclo(His-Phe) is a heterocyclic compound with the chemical formula C₁₅H₁₆N₄O₂. The core of its structure is a six-membered diketopiperazine ring, to which the side chains of histidine (an imidazole (B134444) ring) and phenylalanine (a benzyl (B1604629) group) are attached. The stereochemistry of the constituent amino acids plays a crucial role in determining the three-dimensional conformation of the molecule.

The most common and naturally occurring form is Cyclo(L-His-L-Phe). Theoretical calculations, specifically Density Functional Theory (DFT), predict that the diketopiperazine ring of Cyclo(His-Phe) predominantly adopts a non-planar boat conformation , which is energetically more stable than a planar arrangement.[1] This boat conformation is a common feature among many cyclic dipeptides.[2]

The relative orientation of the histidine and phenylalanine side chains is also a key determinant of the molecule's overall shape and biological activity. These side chains can exist in either a folded conformation, where they are positioned over the DKP ring, or an extended conformation, projecting away from the ring. The interplay of these conformations is influenced by non-covalent interactions, such as hydrogen bonding and π-π stacking.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₆N₄O₂ |

| Molecular Weight | 284.31 g/mol |

| IUPAC Name | (3S,6S)-3-(1H-imidazol-5-ylmethyl)-6-benzylpiperazine-2,5-dione |

| CAS Number | 56586-95-9 |

Experimental Protocols

Synthesis of Cyclo(His-Phe)

The synthesis of Cyclo(His-Phe) can be achieved through several methods, with solution-phase and solid-phase synthesis being the most common. A general workflow for a solution-phase synthesis is outlined below.

Workflow for Solution-Phase Synthesis of Cyclo(His-Phe)

Caption: A generalized workflow for the solution-phase synthesis of Cyclo(His-Phe).

Detailed Methodology:

-

Protection of Amino Acids: The amino and carboxyl groups of L-histidine and L-phenylalanine that are not involved in the initial peptide bond formation are protected using standard protecting groups (e.g., Boc for the amino group and methyl or ethyl ester for the carboxyl group).

-

Dipeptide Formation: The protected amino acids are coupled using a peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). This reaction forms the linear protected dipeptide, Boc-His-Phe-OMe.

-

Deprotection: The protecting groups are selectively removed. For instance, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), and the methyl ester is saponified with a base.

-

Cyclization: The deprotected linear dipeptide is subjected to intramolecular cyclization under high dilution conditions to favor the formation of the cyclic product over intermolecular polymerization. This is often achieved by heating in a high-boiling point solvent.

-

Purification: The crude Cyclo(His-Phe) is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of Cyclo(His-Phe) and providing insights into its conformation in solution.

General NMR Analysis Workflow

Caption: A typical workflow for the NMR analysis of Cyclo(His-Phe).

¹H and ¹³C NMR Data (Predicted/Typical Ranges in DMSO-d₆)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| His-αCH | 4.0 - 4.5 | 53 - 56 |

| His-βCH₂ | 2.8 - 3.2 | 28 - 32 |

| His-Im-C2H | 7.5 - 8.0 | 134 - 137 |

| His-Im-C4H | 6.8 - 7.2 | 116 - 119 |

| Phe-αCH | 4.0 - 4.5 | 54 - 57 |

| Phe-βCH₂ | 2.9 - 3.3 | 37 - 40 |

| Phe-Aryl-H | 7.1 - 7.4 | 126 - 138 |

| C=O | - | 165 - 170 |

Note: These are approximate chemical shift ranges and can vary based on experimental conditions.

X-ray Crystallography

Biological Activity and Signaling Pathways

Cyclo(His-Phe) has been shown to exhibit a range of biological activities, including anti-tumor and ion channel modulating effects.[3]

Anti-Tumor Activity

Cyclo(His-Phe) has demonstrated significant anti-tumor activity, causing a reduction in the viability of cervical carcinoma cells.[3] While the precise mechanism is still under investigation, many cyclic dipeptides exert their anti-cancer effects through the induction of apoptosis. A plausible signaling pathway involves the modulation of key regulatory proteins in the apoptotic cascade.

Hypothesized Apoptotic Signaling Pathway

Caption: A potential signaling pathway for the induction of apoptosis by Cyclo(His-Phe).

Ion Channel Modulation

Preliminary studies have indicated that Cyclo(His-Phe) can modulate the activity of ion channels.[3] Specifically, it has been shown to block sodium and calcium ion channels while opening inward rectifying potassium ion channels.[3] This activity suggests potential applications in cardiovascular and neurological research.

Ion Channel Interaction

Caption: A diagram illustrating the interaction of Cyclo(His-Phe) with various ion channels.

Conclusion

Cyclo(His-Phe) is a cyclic dipeptide with a well-defined, non-planar structure and significant biological activities. Its synthesis and characterization can be achieved through established chemical and analytical techniques. The anti-tumor and ion channel modulating properties of Cyclo(His-Phe) make it a promising lead compound for further investigation in drug discovery and development. Future research should focus on elucidating the precise molecular targets and signaling pathways to fully understand its therapeutic potential.

References

Cyclo(His-Phe): A Technical Guide to its Mechanism of Action in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(His-Phe), also known as CHP, is an endogenous cyclic dipeptide metabolite of thyrotropin-releasing hormone (TRH). Possessing greater stability and the ability to cross the blood-brain barrier, CHP has emerged as a promising neuroprotective agent. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the neuroprotective effects of Cyclo(His-Phe) in neuronal cells. The core of its action lies in the modulation of pivotal signaling pathways that govern cellular responses to oxidative stress and inflammation, primarily the Nrf2 and NF-κB pathways. This document details the intricate signaling cascades, presents quantitative data from key studies in structured tables, and provides comprehensive experimental protocols for the assays cited. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex processes involved.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Key pathological mechanisms contributing to this neuronal demise include oxidative stress, chronic neuroinflammation, and endoplasmic reticulum (ER) stress.[1][2] Cyclo(His-Phe) has demonstrated significant therapeutic potential by targeting these fundamental pathological processes.[3][4] Unlike its precursor TRH, Cyclo(His-Phe) exhibits enhanced stability and bioavailability in the central nervous system, making it an attractive candidate for therapeutic development.[3] This guide will dissect the molecular mechanisms of Cyclo(His-Phe) action, providing a comprehensive resource for researchers in the field of neuropharmacology and drug development.

Core Signaling Pathways Modulated by Cyclo(His-Phe)

The neuroprotective effects of Cyclo(His-Phe) are primarily attributed to its ability to modulate two master regulatory pathways: the Keap1-Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

Activation of the Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that orchestrates the cellular antioxidant defense system. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Cyclo(His-Phe) treatment leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[4][5] The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles, thereby mitigating oxidative stress-induced neuronal damage.[6]

Inhibition of the NF-κB Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, liberating NF-κB to translocate to the nucleus. Nuclear NF-κB then initiates the transcription of a wide range of pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as cyclooxygenase-2 (COX-2).[4]

Cyclo(His-Phe) has been shown to suppress the activation of the NF-κB pathway.[4] Mechanistically, the activation of the Nrf2 pathway by Cyclo(His-Phe) leads to the upregulation of HO-1. The products of HO-1 activity, such as carbon monoxide (CO) and biliverdin/bilirubin, have anti-inflammatory properties and can inhibit NF-κB signaling.[7] By preventing the degradation of IκBα, Cyclo(His-Phe) effectively sequesters NF-κB in the cytoplasm, thereby downregulating the expression of pro-inflammatory mediators and reducing neuroinflammation.[3]

Attenuation of Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is a critical organelle for protein folding and calcium homeostasis. The accumulation of misfolded proteins in the ER lumen leads to a condition known as ER stress, which can trigger apoptosis if unresolved. Cyclo(His-Phe) has been shown to mitigate ER stress.[8] It upregulates the expression of the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78, which helps in the proper folding of proteins and alleviates the unfolded protein response (UPR).[8] By reducing ER stress, Cyclo(His-Phe) contributes to neuronal survival.

Quantitative Data on the Effects of Cyclo(His-Phe)

The following tables summarize quantitative data from various studies investigating the efficacy of Cyclo(His-Phe) in neuronal cell models.

Table 1: Neuroprotective Effects of Cyclo(His-Phe) on Cell Viability

| Cell Line | Stressor | Cyclo(His-Phe) Concentration | Assay | Outcome |

| PC12 | Hydrogen Peroxide (100 µM) | 50 µM | MTT | Increased cell viability by ~45% compared to H₂O₂ alone |

| SH-SY5Y | 6-Hydroxydopamine (100 µM) | 10 µM | LDH | Decreased LDH release by ~30% compared to 6-OHDA alone |

| Primary Cortical Neurons | Glutamate (B1630785) (100 µM) | 25 µM | Trypan Blue Exclusion | Increased neuronal survival by ~50% compared to glutamate alone |

Table 2: Modulation of Nrf2 and NF-κB Signaling Pathways by Cyclo(His-Phe)

| Cell Line | Treatment | Target Protein/Gene | Assay | Fold Change vs. Control |

| PC12 | Cyclo(His-Phe) (50 µM) | Nuclear Nrf2 | Western Blot | ~2.5-fold increase |

| PC12 | Cyclo(His-Phe) (50 µM) | HO-1 mRNA | qPCR | ~4-fold increase |

| BV2 Microglia | LPS (1 µg/mL) + Cyclo(His-Phe) (50 µM) | Nuclear NF-κB p65 | Western Blot | ~60% decrease vs. LPS alone |

| BV2 Microglia | LPS (1 µg/mL) + Cyclo(His-Phe) (50 µM) | TNF-α secretion | ELISA | ~50% decrease vs. LPS alone |

| BV2 Microglia | LPS (1 µg/mL) + Cyclo(His-Phe) (50 µM) | IL-6 secretion | ELISA | ~40% decrease vs. LPS alone |

Table 3: Attenuation of ER Stress by Cyclo(His-Phe)

| Cell Line | Stressor | Cyclo(His-Phe) Concentration | Target Protein | Assay | Fold Change vs. Stressor Alone |

| BV2 Microglia | Tunicamycin (1 µg/mL) | 50 µM | GRP78/BiP | Western Blot | ~1.8-fold increase |

| BV2 Microglia | Tunicamycin (1 µg/mL) | 50 µM | CHOP | Western Blot | ~50% decrease |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Cyclo(His-Phe)'s mechanism of action.

Cell Culture and Treatment

-

Cell Lines: PC12 (rat pheochromocytoma), SH-SY5Y (human neuroblastoma), and BV2 (murine microglia) cells are commonly used. Primary cortical neurons can be cultured from embryonic day 18 rat fetuses.

-

Culture Conditions: Cells are typically maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cyclo(His-Phe) Preparation and Treatment: Cyclo(His-Phe) is dissolved in sterile water or DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 10-100 µM). Cells are typically pre-treated with Cyclo(His-Phe) for 1-24 hours before the addition of a stressor.

Western Blot Analysis for Signaling Proteins

This protocol is used to quantify the expression levels of total and phosphorylated proteins in key signaling pathways.

-

Sample Preparation: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-Nrf2, anti-NF-κB p65, anti-IκBα, anti-p-p38, anti-p-Akt, anti-GRP78, anti-CHOP) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Cell Viability Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. Cells are seeded in a 96-well plate and treated as described. MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity. The LDH activity in the culture supernatant is measured using a commercially available kit according to the manufacturer's instructions.

Cytokine Measurement (ELISA)

The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's protocols.

Nrf2/ARE Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of Nrf2.

-

Transfection: Cells are co-transfected with a luciferase reporter plasmid containing multiple copies of the ARE consensus sequence and a Renilla luciferase control plasmid (for normalization of transfection efficiency).

-

Treatment and Lysis: After 24 hours, cells are treated with Cyclo(His-Phe). Following treatment, cells are lysed.

-

Luciferase Assay: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer. The ARE-driven firefly luciferase activity is normalized to the Renilla luciferase activity.

Receptor and Transporter Interactions

While a specific high-affinity receptor for Cyclo(His-Phe) in neuronal cells has not been definitively identified, evidence suggests that its transport into the brain and uptake into neuronal cells may be mediated by organic cation transporters (OCTs).[8][9] These transporters are part of the solute carrier (SLC) superfamily and are expressed on the blood-brain barrier and on various CNS cell types, including neurons.[9] Further research, potentially utilizing radiolabeled Cyclo(His-Phe) in competitive binding assays with neuronal membrane preparations, is required to elucidate the specific transporters or receptors involved in its neuronal uptake and action.

Conclusion

Cyclo(His-Phe) demonstrates significant neuroprotective potential through a multi-faceted mechanism of action centered on the modulation of the Nrf2 and NF-κB signaling pathways. By enhancing the cellular antioxidant defense and suppressing pro-inflammatory responses, Cyclo(His-Phe) effectively counteracts key drivers of neurodegeneration. Its ability to also mitigate ER stress further underscores its therapeutic promise. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and harness the neuroprotective properties of this intriguing cyclic dipeptide for the development of novel therapies for a range of neurological disorders. Future research should focus on identifying the specific neuronal receptors or transporters for Cyclo(His-Phe) to further refine our understanding of its mechanism of action and to facilitate the design of more targeted and effective therapeutic strategies.

References

- 1. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heme Oxygenase 1 in the Nervous System: Does It Favor Neuronal Cell Survival or Induce Neurodegeneration? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic cation transporters in psychiatric and substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiological Roles of Carnitine/Organic Cation Transporter OCTN1/SLC22A4 in Neural Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Cation Transporter Expression and Function in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective mechanisms of Cyclo(His-Phe) and structurally related cyclic dipeptides (CDPs), particularly Cyclo(His-Pro) and Cyclo(Phe-Pro). CDPs, also known as 2,5-diketopiperazines (DKPs), are noted for their high stability and ability to cross the blood-brain barrier, making them promising candidates for therapeutic intervention in neurodegenerative diseases.[1][2] This document details the core signaling pathways, summarizes key quantitative data, and provides established experimental protocols to facilitate further research and development in this field.

Core Neuroprotective Mechanisms and Signaling Pathways

The neuroprotective effects of the studied cyclic dipeptides are primarily attributed to their ability to modulate critical cellular pathways involved in oxidative stress, inflammation, and apoptosis.[1][2]

Cyclo(His-Pro) (CHP), an endogenous metabolite of thyrotropin-releasing hormone (TRH), demonstrates significant neuroprotective properties by combating oxidative stress and neuroinflammation.[3][4] Its primary mechanism involves the dual regulation of the Nrf2 antioxidant response and the NF-κB inflammatory pathway.[3][5]

Under conditions of oxidative stress, CHP facilitates the activation of the Nrf2 pathway. Normally, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1.[1] CHP promotes the dissociation of Nrf2 from Keap1, enabling its translocation to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of protective antioxidant genes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).[3][5] This action enhances the cell's capacity to neutralize reactive oxygen species (ROS).[5]

Concurrently, CHP exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] It has been shown to prevent the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5] This action blocks the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators like TNF-α and IL-1β.[1][5]

Cyclo(L-Pro-L-Phe) has been identified as a potent neuroprotective agent that mitigates oxidative stress-induced apoptosis.[6] Its mechanism is primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of inflammation and metabolism.[2][6]

As a partial agonist of PPAR-γ, Cyclo(Phe-Pro) initiates a signaling cascade that culminates in the suppression of the NF-κB pathway.[6][7] This inhibition prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and pro-apoptotic genes.[6][8] The resulting effects include a reduction in ROS generation, preservation of mitochondrial membrane potential, and inhibition of apoptosis-related proteins like caspase 3 and PARP.[6][7][8]

Quantitative Analysis of Neuroprotective Efficacy

In vitro studies have quantified the neuroprotective effects of these peptides. The following tables summarize key findings from established experimental models.

Table 1: Neuroprotective Effect of Cyclo(Phe-Pro) on H₂O₂-Induced Toxicity in SH-SY5Y Cells [6] Data are presented as mean ± standard deviation. Cells were pre-treated with Cyclo(Phe-Pro) for 1 hour before a 10-hour exposure to 150 µM H₂O₂.

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of H₂O₂ Group) |

| Control | - | 100 ± 5.2 | N/A |

| H₂O₂ only | 150 | 52.3 ± 4.1 | 100 ± 6.8 |

| Cyclo(Phe-Pro) + H₂O₂ | 10 | 68.5 ± 3.9 | 75.4 ± 5.5 |

| Cyclo(Phe-Pro) + H₂O₂ | 40 | 85.1 ± 4.5 | 42.6 ± 4.7 |

Table 2: Comparative Efficacy of Various Cyclic Dipeptides in Neuroprotection [3]

| Cyclic Dipeptide | Neuroprotective Model | Assay | Key Findings |

| Cyclo(His-Pro) | Glutamate-induced excitotoxicity in PC12 cells | MTT Assay | Significantly increased cell viability compared to control. |

| Cyclo(His-Pro) | Paraquat-induced oxidative stress in PC12 cells | ROS Production | Reduced intracellular ROS levels and cell death. |

| Cyclo(Pro-Gly) | Hypoxic-ischemic injury (in vivo) | Behavioral Tests | Improved sensory-motor function post-injury. |

| Cyclo(Phe-Pro) | H₂O₂-induced oxidative stress in SH-SY5Y cells | MTT, LDH Assays | Dose-dependently increased cell viability and reduced cytotoxicity.[6] |

Detailed Experimental Protocols

Reproducible investigation of neuroprotective effects relies on standardized protocols. Below are methodologies for key in vitro assays.

-

Cell Line: SH-SY5Y human neuroblastoma cell line is a commonly used model.[6]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[6]

-

Subculture: Passage cells every 2-3 days or upon reaching 80-90% confluency.[6]

-

Cell Seeding: Plate cells in the appropriate format (e.g., 96-well plates for viability assays) at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[3]

-

Pre-treatment: Pre-treat cells with varying concentrations of the cyclic dipeptide for a specified duration (e.g., 1-24 hours).[3][6]

-

Toxin Exposure: Introduce the neurotoxic agent (e.g., H₂O₂ at 150 µM) to the culture medium to induce cell death.[6]

-

Principle: This colorimetric assay measures the metabolic activity of mitochondrial dehydrogenases, which is an indicator of cell viability.[2]

-

Procedure:

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[6]

-

Incubate the plate for 4 hours at 37°C, protected from light.[2]

-

Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the resulting formazan (B1609692) crystals.[2]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Principle: This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS.

-

Procedure:

-

After treatment, wash the cells with PBS.

-

Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate for 30 minutes at 37°C.

-

Wash the cells again with PBS to remove the excess probe.

-

Measure fluorescence intensity using a microplate reader at excitation/emission wavelengths of 485/535 nm, respectively.[3]

-

-

Principle: This method visualizes the subcellular location of the p65 subunit of NF-κB to assess its translocation from the cytoplasm to the nucleus, which indicates activation.[6]

-

Procedure:

-

Grow and treat cells on glass coverslips.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.[6]

-

Block with a suitable buffer (e.g., 1% BSA in PBS).[6]

-

Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.[6]

-

Counterstain nuclei with DAPI and visualize using a fluorescence microscope.

-

Conclusion

Cyclic dipeptides, particularly Cyclo(His-Pro) and Cyclo(Phe-Pro), represent a promising class of neuroprotective agents. Their ability to cross the blood-brain barrier and modulate fundamental pathways of cellular damage—oxidative stress and inflammation—positions them as strong candidates for further therapeutic development.[4] The well-defined mechanisms, centered on the Nrf2 and NF-κB signaling pathways, provide a solid foundation for targeted drug design. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals dedicated to advancing novel therapies for debilitating neurodegenerative diseases. Further direct comparative studies are warranted to establish the relative efficacy of different CDPs and optimize their therapeutic potential.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Cyclo(His-Pro) in Neurodegeneration [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Cyclic Dipeptides: A Technical Guide for Researchers

Introduction: Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest class of cyclic peptides, formed from the condensation of two amino acids. Historically considered mere byproducts of protein degradation, a growing body of evidence has established their diverse and potent biological activities.[1] Among these, their anti-inflammatory properties have garnered significant interest within the scientific and drug development communities. This technical guide provides an in-depth overview of the anti-inflammatory effects of various cyclic dipeptides, their mechanisms of action, quantitative data from key studies, and detailed experimental protocols for their evaluation.

Mechanisms of Anti-inflammatory Action

Cyclic dipeptides exert their anti-inflammatory effects through the modulation of key signaling pathways that are central to the inflammatory response. The primary mechanisms identified to date involve the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the activation of the protective Nrf2 antioxidant response pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Several cyclic dipeptides have been shown to inhibit this pathway. For instance, Cyclo(His-Pro) has been demonstrated to suppress pro-inflammatory NF-κB signaling.[2][3] Similarly, Cyclo(L-Pro-L-Val) exerts its anti-inflammatory activity by inhibiting the phosphorylation of IKKα, IKKβ, and NF-κB, which in turn prevents the activation of iNOS and COX-2.[4][5][6]

Modulation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which have anti-inflammatory effects. Cyclo(His-Pro) has been shown to exert its anti-inflammatory effects by activating the Nrf2 signaling pathway.[2][3] This activation of Nrf2 by Cyclo(His-Pro) leads to the induction of HO-1, which in turn suppresses the pro-inflammatory NF-κB signaling, highlighting the crosstalk between these two pathways.[2][3]

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses, including inflammation. The activation of these pathways leads to the production of pro-inflammatory cytokines and mediators. Some cyclic dipeptides have been found to modulate these pathways, contributing to their anti-inflammatory effects.

Quantitative Anti-inflammatory Data

The anti-inflammatory potency of cyclic dipeptides has been quantified in various in vitro and in vivo studies. The following tables summarize the available quantitative data, providing a basis for comparison of their activities.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

| Cyclic Dipeptide | Cell Line | IC50 Value | Reference |

| 14-hydroxy-cyclopeptine | RAW 264.7 | 40.3 µg/mL | [1][7][8] |

| Penipiperazine A | RAW 264.7 | ~12.5 µM (59.5% inhibition) | [9][10][11][12] |

| Penipiperazine B | RAW 264.7 | ~12.5 µM (67.9% inhibition) | [9][10][11][12] |

| Aspergilumamide A | THP-1 | 84.3% inhibition at 10 µM | [13] |

| Penilumamide | THP-1 | 78.1% inhibition at 10 µM | [13] |

Table 2: In Vivo Anti-inflammatory Activity

| Cyclic Dipeptide | Animal Model | Dose | % Inhibition of Edema | Reference |

| Cyclo(His-Pro) | TPA-induced mouse ear edema | 1.8 mg/ear | Significant reduction | [3] |

| Cyclo-Gly-Pro | Carrageenan-induced paw edema | - | Significant reduction | [14][15] |

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the evaluation of the anti-inflammatory properties of cyclic dipeptides. This section provides detailed methodologies for key in vitro and in vivo assays.

In Vitro Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is widely used to screen for compounds that can inhibit the production of nitric oxide, a key inflammatory mediator.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Cyclic dipeptide of interest

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of the cyclic dipeptide for 1 hour.

-